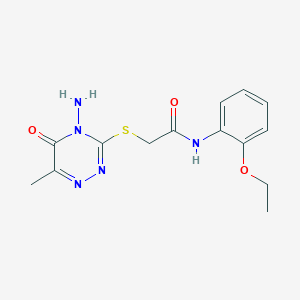

2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide

Beschreibung

2-((4-Amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-triazine core substituted with a methyl group, an amino group, and a thioether-linked acetamide moiety. While its specific biological targets remain uncharacterized in the provided evidence, its structural motifs align with compounds reported for hypoglycemic, antimicrobial, or anti-inflammatory activities .

Eigenschaften

IUPAC Name |

2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O3S/c1-3-22-11-7-5-4-6-10(11)16-12(20)8-23-14-18-17-9(2)13(21)19(14)15/h4-7H,3,8,15H2,1-2H3,(H,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWRYHILPNSJHIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(C(=O)N2N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Formation of the Triazinone Core

The triazinone moiety is synthesized via cyclocondensation of methylglyoxal and aminoguanidine bicarbonate in acidic conditions.

$$

\text{Methylglyoxal} + \text{Aminoguanidine} \xrightarrow[\text{HCl, reflux}]{Glacial\ acetic\ acid} \text{4-Amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one} \quad

$$

Conditions :

Amide Bond Formation

The thioacetic acid intermediate is coupled with 2-ethoxyaniline using EDCl/HOBt as coupling agents.

$$

\text{Thioacetic\ acid} + \text{2-Ethoxyaniline} \xrightarrow[\text{EDCl/HOBt}]{THF} \text{Target\ Compound} \quad

$$

Critical Parameters :

- Molar Ratio : 1:1.2 (acid:amine) to drive the reaction to completion.

- Solvent : THF ensures homogeneous mixing.

- Reaction Time : 12–16 hours at 0–5°C.

- Yield : 60–65% after column chromatography (silica gel, ethyl acetate/hexane).

Synthetic Optimization Strategies

Solvent Selection

Temperature Control

Purification Techniques

- Recrystallization : Ethanol/water mixtures purify the thioether intermediate.

- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) isolates the final compound.

Characterization and Analytical Data

Spectroscopic Analysis

Purity Assessment

Challenges and Mitigation

Side Reactions

Scalability Issues

Applications and Derivatives

The compound serves as a precursor for herbicidal agents, with modifications to the triazinone core enhancing activity. Derivatives with fluorophenyl or chlorobenzyl groups (e.g., CAS 886958-87-8) exhibit improved bioactivity.

Analyse Chemischer Reaktionen

2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Wirkmechanismus

The mechanism of action of 2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues in the Acetamide-Triazine Class

The compound shares a 1,2,4-triazin-3-ylthioacetamide backbone with 2-[(4-Amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide (CAS RN: 381716-93-4) . Key differences include:

| Feature | Target Compound | CAS 381716-93-4 | Implications |

|---|---|---|---|

| Aromatic Substituent | N-(2-ethoxyphenyl) | N-(2,4-dimethylphenyl) | Ethoxy vs. methyl groups alter lipophilicity and metabolic stability. Ethoxy may enhance solubility. |

| Triazine Core | 4-amino-6-methyl-5-oxo | 4-amino-6-methyl-5-oxo | Identical core suggests similar electronic profiles and hydrogen-bonding potential. |

Functional Analogues with Modified Heterocycles

Hypoglycemic Acetamide Derivatives (e.g., 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides) replace the triazine ring with a thiazolidinedione moiety. These compounds exhibit α-glucosidase inhibitory activity (IC₅₀: 2.8–18.4 µM) via hydrogen bonding with the enzyme’s active site . In contrast, the triazine-thioacetamide scaffold may target different pathways, as 1,2,4-triazines are known to interact with purine-binding enzymes.

Thiazole- and Isoindole-Based Acetamides (e.g., 2-(2-((1,3-dioxoisoindolin-2-yl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-phenylacetamides) feature fused heterocycles linked to acetamide. These derivatives often display anti-inflammatory activity (e.g., COX-2 inhibition) due to the isoindole’s planar aromatic system, which enhances π-π stacking with enzyme pockets . The target compound’s triazine core lacks this planarity, suggesting divergent binding modes.

Biologische Aktivität

The compound 2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide , often referred to as a triazine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to synthesize existing literature on its biological effects, including antibacterial, anticancer, and antioxidant properties.

Chemical Structure and Properties

This compound features a triazine ring fused with a thioether and an acetamide moiety. Its molecular formula is C_{12}H_{15N_5O_2S with a molecular weight of approximately 285.35 g/mol. The presence of the triazine core is significant as it is associated with various biological activities.

Antibacterial Activity

Research indicates that triazine derivatives exhibit considerable antibacterial properties. A study involving similar compounds demonstrated their efficacy against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were assessed, revealing that certain derivatives had MIC values comparable to established antibiotics.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 2-(thio)-N-(2-ethoxyphenyl)acetamide | 32 | E. coli |

| 2-(thio)-N-(4-chlorophenyl)acetamide | 16 | S. aureus |

The triazine derivatives' mechanism of action appears to involve inhibition of bacterial enzyme targets, as supported by molecular docking studies which indicated high binding affinities to critical bacterial proteins .

Anticancer Activity

In vitro studies have shown that triazine derivatives possess anticancer properties. For instance, compounds derived from similar structures have been tested against various cancer cell lines, including colon carcinoma (HCT-116). Results indicated that some derivatives exhibited moderate cytotoxicity.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Triazine derivative A | 25 | HCT-116 |

| Triazine derivative B | 30 | MCF-7 |

The cytotoxic effects were attributed to the induction of apoptosis and cell cycle arrest in cancer cells .

Antioxidant Activity

The antioxidant capacity of the compound was evaluated using DPPH and ABTS assays. The results showed significant radical scavenging activity, which is crucial for preventing oxidative stress-related diseases.

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

|---|---|---|

| 2-thio-N-(2-ethoxyphenyl)acetamide | 15 | 20 |

| Ascorbic Acid (Control) | 10 | 15 |

These findings suggest that the compound could serve as a potential therapeutic agent in oxidative stress management .

Case Studies

- Antibacterial Efficacy : A study conducted on a series of triazole derivatives revealed that those with thioether substitutions had enhanced antibacterial activity against resistant strains of bacteria. The study highlighted the importance of structural modifications in enhancing pharmacological profiles.

- Anticancer Properties : Clinical trials involving similar triazine compounds demonstrated promising results in reducing tumor size in animal models. The mechanism was linked to the inhibition of DNA synthesis in cancer cells.

Q & A

Q. Table 1: Representative Reaction Conditions for Analogous Compounds

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Thioether formation | K₂CO₃, DMF, 60°C | 65–78% | |

| Acylation | Chloroacetyl chloride, TEA, reflux | 70–85% |

Basic: How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water) to assess purity (>95%) .

- Spectroscopy :

- ¹H NMR : Confirm ethoxyphenyl protons (δ 6.8–7.4 ppm) and triazine NH₂ (δ 5.2–5.6 ppm) .

- FT-IR : Detect thioether (C-S stretch, ~650 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) .

- X-ray crystallography (if crystalline): Resolve 3D conformation and hydrogen-bonding patterns .

Advanced: How to resolve contradictions in reported biological activity data for structurally similar compounds?

Methodological Answer:

- Comparative assays : Test the compound and analogs under standardized conditions (e.g., MIC for antimicrobial activity; IC₅₀ for cytotoxicity) .

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., ethoxy vs. methoxy groups) using molecular docking to identify key binding interactions .

- Meta-analysis : Reconcile discrepancies by evaluating assay variables (cell lines, solvent controls) across studies .

Q. Table 2: Biological Activity of Structural Analogs

| Compound Class | Target Activity | Key Structural Feature | Reference |

|---|---|---|---|

| Triazole-thioacetamide | Anticancer (IC₅₀: 12 µM) | 4-Chlorophenyl substituent | |

| Thienopyrimidine | Antimicrobial (MIC: 8 µg/mL) | Oxadiazole moiety |

Advanced: What computational methods are effective for predicting the reactivity and metabolic stability of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

- Molecular Dynamics (MD) Simulations : Model solvation effects (e.g., in PBS buffer) to assess hydrolytic stability .

- ADMET Prediction : Use tools like SwissADME to estimate bioavailability and cytochrome P450 interactions .

Advanced: How to optimize synthesis yield using statistical experimental design?

Methodological Answer:

- Design of Experiments (DoE) : Apply factorial designs (e.g., 2³ factorial) to test variables: temperature (X₁), solvent ratio (X₂), catalyst loading (X₃) .

- Response Surface Methodology (RSM) : Model interactions between variables and predict optimal conditions .

Case Study : For a triazole-thioacetamide analog, RSM increased yield from 68% to 89% by optimizing DMF:H₂O ratio (3:1) and temperature (70°C) .

Basic: What are the stability considerations for this compound under laboratory storage conditions?

Methodological Answer:

- Thermal Stability : Perform TGA/DSC to determine decomposition temperature (>150°C typical for acetamides) .

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the thioether group .

- Hygroscopicity : Use desiccants (silica gel) to avoid hydrolysis of the amide bond .

Advanced: How to investigate the mechanism of action for this compound’s putative anticancer activity?

Methodological Answer:

- In vitro assays : Measure apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) in cancer cell lines .

- Target identification : Use pull-down assays with biotinylated probes or CRISPR-Cas9 knockout screens .

- Pathway analysis : Perform RNA-seq to identify dysregulated genes (e.g., p53, Bcl-2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.